
1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine
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Overview
Description
1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine is a chemical compound that features a cyclopropane ring attached to a 1,2,4-triazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropanecarboxylic acid derivatives with 4-methyl-1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine: Similar in structure but lacks the cyclopropane ring.
4-Methyl-1,2,4-triazole: Lacks the cyclopropane and amine groups.
Cyclopropanecarboxylic acid derivatives: Similar cyclopropane structure but different functional groups.
Uniqueness: 1-(4-Methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a triazole ring with a methyl substitution. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-9-5(10)6(7)2-3-6/h4H,2-3,7H2,1H3 |
InChI Key |
DZPJWPVKGYOETM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2(CC2)N |
Origin of Product |
United States |
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